プロガビド-13C,15N,d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

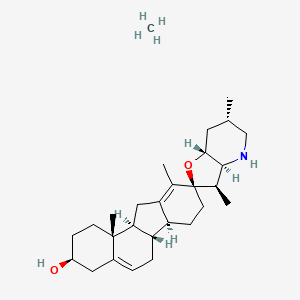

Progabide-13C,15N,d2 is a labeled analogue of Progabide, a gamma-aminobutyric acid antagonist with antiepileptic activity. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic and structural studies.

科学的研究の応用

Progabide-13C,15N,d2 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo.

Medicine: Utilized in clinical diagnostics and imaging, particularly in the study of epilepsy and other neurological disorders.

Industry: Applied in environmental research and the development of new pharmaceuticals.

作用機序

Target of Action

Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Progabide-13C,15N,d2 binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The primary biochemical pathway affected by Progabide-13C,15N,d2 is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .

Pharmacokinetics

Progabide-13C,15N,d2 is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of Progabide-13C,15N,d2 is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of Progabide-13C,15N,d2’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .

生化学分析

Biochemical Properties

Progabide-13C,15N,d2, like its parent compound Progabide, is a GABA receptor agonist . It interacts with both GABAA and GABAB receptors located on the terminals of primary afferent fibers . The nature of these interactions involves an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .

Cellular Effects

The effects of Progabide-13C,15N,d2 on cells are primarily related to its role as a GABA receptor agonist . It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Progabide-13C,15N,d2 exerts its effects at the molecular level through its interactions with GABA receptors . It binds to both GABAA and GABAB receptors, resulting in an increased affinity of the GABA receptor for the amino acid . This leads to an augmented flux of chloride ions across the terminal membrane and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Metabolic Pathways

Progabide-13C,15N,d2 is involved in the GABAergic pathway . It interacts with GABAA and GABAB receptors, influencing the metabolic flux of chloride ions and calcium ions .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Progabide-13C,15N,d2 involves the incorporation of carbon-13, nitrogen-15, and deuterium isotopes into the Progabide molecule. This is typically achieved through a series of chemical reactions that introduce these isotopes at specific positions within the molecule. The process often involves the use of labeled precursors and reagents, such as carbon-13 labeled carbon dioxide, nitrogen-15 labeled ammonia, and deuterium gas .

Industrial Production Methods: Industrial production of Progabide-13C,15N,d2 requires specialized facilities equipped with isotope labeling chambers and hydroponic nutrient supply systems. These systems ensure uniform labeling of the compound by maintaining controlled environmental conditions, such as temperature, humidity, and light levels .

化学反応の分析

Types of Reactions: Progabide-13C,15N,d2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may yield alcohols, and substitution may result in halogenated derivatives .

類似化合物との比較

Progabide: The unlabelled version of Progabide-13C,15N,d2, used primarily in the treatment of epilepsy.

Gabrene: Another gamma-aminobutyric acid receptor agonist with similar antiepileptic properties.

Halogabide: A related compound with similar pharmacological effects.

Uniqueness: This labeling provides a powerful tool for researchers to study metabolic pathways, reaction mechanisms, and the pharmacokinetics of the compound .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Progabide-13C,15N,d2 involves the incorporation of isotopes of carbon, nitrogen, and deuterium into the compound. This can be achieved through a series of chemical reactions and purification steps.", "Starting Materials": [ "13C-labeled acetic anhydride", "15N-labeled ammonia", "Deuterium oxide", "Gabapentin", "Triethylamine", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Gabapentin is reacted with 13C-labeled acetic anhydride in the presence of triethylamine and ethyl acetate to form the intermediate gabapentin-13C-acetate.", "Step 2: The gabapentin-13C-acetate is then reacted with 15N-labeled ammonia in the presence of ethyl acetate to form gabapentin-13C,15N-acetamide.", "Step 3: The gabapentin-13C,15N-acetamide is then reacted with deuterium oxide in the presence of sodium hydroxide to form Progabide-13C,15N,d2.", "Step 4: The Progabide-13C,15N,d2 is purified using a series of chromatography and crystallization steps to obtain the final product." ] } | |

CAS番号 |

1795141-76-2 |

分子式 |

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ |

分子量 |

338.77 |

同義語 |

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2; Gabren-13C,15N,d2; Gabrene-13C,15N,d2; Halogabide-13C,15N,d2; SL 76-002-13C,15N,d2; SL 76002-13C,15N,d2; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B1146810.png)

![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)